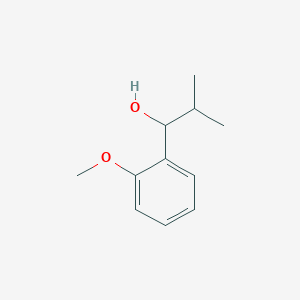

1-(2-Methoxyphenyl)-2-methylpropan-1-ol

Übersicht

Beschreibung

1-(2-Methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics. It is believed to exhibit various pharmacological properties, including:

- Antidepressant Activity : Similar compounds have been studied for their ability to modulate neurotransmitter systems, suggesting that 1-(2-Methoxyphenyl)-2-methylpropan-1-ol may have therapeutic potential in treating mood disorders.

- Analgesic Properties : Research indicates that compounds with similar structures can exhibit analgesic effects, making them candidates for pain management therapies .

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for its application in pharmacology. Interaction studies often focus on:

- Binding Affinities : Assessing how well the compound binds to specific receptors involved in neurotransmission.

- Mechanism of Action : Investigating the pathways through which the compound exerts its effects on biological systems.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its hydroxyl and methoxy groups can participate in various chemical reactions, including:

- Methylation Reactions : The alcohol group can undergo methylation to form ethers, which are valuable in synthesizing pharmaceuticals and agrochemicals .

- Catalytic Processes : It can be used as a ligand in catalytic reactions, enhancing the efficiency of transformations such as enantioselective additions .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of compounds structurally similar to this compound. The research demonstrated that these compounds could inhibit the reuptake of serotonin and norepinephrine, leading to mood-enhancing effects .

Case Study 2: Analgesic Development

Another investigation focused on the analgesic properties of related compounds, revealing that they could effectively reduce pain responses in animal models. This suggests that this compound might also possess similar analgesic properties worth exploring further .

Analyse Chemischer Reaktionen

Asymmetric Allylboration/Heck Reaction Cascade

A one-pot enantioselective synthesis was achieved using a palladium-catalyzed allylboration followed by a Mizoroki–Heck reaction (Source 2). Key components include:

-

Catalyst : (S)-3,3′-Br₂-BINOL (7.5 mol%)

-

Conditions : Toluene at 35°C for 5 days, followed by PdCl₂(PPh₃)₂ (7.5 mol%) and K₂CO₃ at 135°C for 18 h.

-

Outcome :

-

Yield : 75% isolated yield of (1S)-1-(2-methoxyphenyl)-2-methylpropan-1-ol (S-11a ).

-

Enantiomeric Ratio (er) : 96:4 (HPLC analysis).

-

Byproducts : Minor endo-alkene isomer (S-10a ) formed in a 5:1 ratio due to Pd-mediated isomerization.

-

| Catalyst | Time (h) | Yield (%) | S-11a :S-10a Ratio |

|---|---|---|---|

| Pd(PPh₃)₄ | 24 | 57 | 2:1 |

| PdCl₂(dppf) | 24 | 77 | 1.5:1 |

| PdCl₂(PPh₃)₂ | 18 | 90 | 5:1 |

Alternative Synthetic Routes

-

Reduction of Ketones : Early methods involved Grignard additions to 2-methoxybenzaldehyde derivatives, though yields were modest (~35%) .

-

Microwave-Assisted Synthesis : Improved efficiency (90% yield) reported using microwave irradiation and hydrazine hydrate as a reductant .

Isomerization Under Palladium Catalysis

The methoxy group at the ortho position promotes alkene isomerization during Heck reactions (Source 2):

-

Mechanism : Pd(0) catalysts facilitate π-allyl intermediate formation, leading to endo-exo alkene equilibration.

-

Impact : Methoxy derivatives (e.g., 10d ) show a lower S-11a :S-10a ratio (2:1) compared to non-electron-rich analogs (5:1).

Stereochemical Stability

-

Enantiopurity Retention : No racemization observed during Mizoroki–Heck steps, attributed to the rigid BINOL-derived catalyst .

-

Chiral HPLC Analysis : Confirmed 96:4 er for S-11a using Chiralpak AD-H columns (hexane:IPA = 90:10) .

Physicochemical Data

This compound’s reactivity is dominated by its role in asymmetric catalysis and sensitivity to transition-metal-mediated isomerization. Future studies could explore its utility in cross-coupling reactions or as a chiral auxiliary.

Eigenschaften

CAS-Nummer |

6642-39-3 |

|---|---|

Molekularformel |

C11H16O2 |

Molekulargewicht |

180.24 g/mol |

IUPAC-Name |

1-(2-methoxyphenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11-12H,1-3H3 |

InChI-Schlüssel |

OBDRXZMOQALFEF-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1OC)O |

Kanonische SMILES |

CC(C)C(C1=CC=CC=C1OC)O |

Key on ui other cas no. |

6642-39-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.